Cas no 16721-45-2 (Phosphorane,triphenyl(phenylmethylene)-)

Phosphorane,triphenyl(phenylmethylene)- 化学的及び物理的性質
名前と識別子
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- Phosphorane,triphenyl(phenylmethylene)-
- benzylidene(triphenyl)-λ<sup>5</sup>-phosphane
- BENZYLLIDENETRIPHENYLPHOSPHORANE
- (Phenylmethylene)triphenylphosphorane
- Benzylidenetriphenylphosphorane
- Phosphorane,benzylidenetriphenyl- (6CI,7CI,8CI)
- Triphenylbenzylidenephosphorane
- Triphenylphosphonium benzylide
- Benzyltriphenylphosphonium-
- phenylmethylene triphenylphosphorane
- benzylidene(triphenyl)-$l^{5}-phosphane
- BHOMJBFLUFSZLW-UHFFFAOYSA-N
- DTXSID60168251
- Benzyl(triphenyl)phosphorane
- Phosphorane, triphenyl(phenylmethylene)-
- BENZYLIDENE(TRIPHENYL)PHOSPHORANE
- SCHEMBL1132385
- 16721-45-2
-
- インチ: InChI=1S/C25H21P/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H
- InChIKey: BHOMJBFLUFSZLW-UHFFFAOYSA-N
- SMILES: C1(P(C2C=CC=CC=2)(C2C=CC=CC=2)=CC2C=CC=CC=2)C=CC=CC=1
計算された属性
- 精确分子量: 352.13823
- 同位素质量: 352.138087
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 26
- 回転可能化学結合数: 4
- 複雑さ: 402
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- トポロジー分子極性表面積: 0
- 互变异构体数量: 何もない
- XLogP3: 5.4
じっけんとくせい
- Color/Form: 白色粉末、主にアミノナトリウムと混合
- 密度みつど: 1.14
- Boiling Point: 517.4°Cat760mmHg
- フラッシュポイント: 266.7°C
- PSA: 0
- LogP: 4.83100
Phosphorane,triphenyl(phenylmethylene)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1653430-5g |
Benzylidenetriphenyl-lambda5-phosphane |
16721-45-2 | 98% | 5g |
¥7192 | 2023-04-15 |
Phosphorane,triphenyl(phenylmethylene)- 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
Phosphorane,triphenyl(phenylmethylene)-に関する追加情報
Recent Advances in the Study of Phosphorane,triphenyl(phenylmethylene)- (CAS: 16721-45-2) and Its Applications in Chemical Biology and Pharmaceutical Research
Phosphorane,triphenyl(phenylmethylene)- (CAS: 16721-45-2) is a highly specialized chemical compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its unique phosphorane structure, has been the subject of numerous studies due to its potential applications in synthetic chemistry, drug development, and material science. Recent research has focused on elucidating its reactivity, stability, and utility as a key intermediate in the synthesis of complex organic molecules.
One of the most notable advancements in the study of Phosphorane,triphenyl(phenylmethylene)- is its role in the Wittig reaction, a widely used method for the formation of carbon-carbon double bonds. Researchers have demonstrated that this compound can serve as an efficient ylide precursor, facilitating the synthesis of alkenes with high stereoselectivity. A 2023 study published in the Journal of Organic Chemistry highlighted its superior performance in the synthesis of biologically active compounds, such as vitamin D analogs and retinoids, compared to traditional phosphorane reagents.
In addition to its synthetic utility, Phosphorane,triphenyl(phenylmethylene)- has shown promise in the development of novel pharmaceuticals. Recent investigations have explored its potential as a scaffold for designing enzyme inhibitors, particularly in the context of cancer therapy. For instance, a study conducted by a team at the University of Cambridge revealed that derivatives of this compound exhibit potent inhibitory activity against protein kinases involved in tumor proliferation. These findings were published in Bioorganic & Medicinal Chemistry Letters and have sparked further interest in the compound's therapeutic potential.
The stability and handling of Phosphorane,triphenyl(phenylmethylene)- have also been areas of active research. A 2022 paper in Chemical Communications detailed the development of novel stabilization techniques, including encapsulation in polymeric matrices, to enhance its shelf life and reactivity. These advancements are critical for its practical application in large-scale pharmaceutical manufacturing and industrial processes.
Looking ahead, the continued exploration of Phosphorane,triphenyl(phenylmethylene)- is expected to yield further breakthroughs in chemical biology and drug discovery. Its versatility as a synthetic intermediate, combined with its emerging role in medicinal chemistry, positions it as a compound of enduring interest to researchers. Future studies will likely focus on optimizing its reactivity, expanding its applications, and uncovering new biological targets for its derivatives.
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